molecular formula C15H13N3O4S B2914607 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941937-81-1

3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2914607
CAS No.: 941937-81-1
M. Wt: 331.35
InChI Key: GTKDOPIJUCPIAS-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzamide core substituted with methoxy groups and a thiophene ring attached to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

  • Esterification of 3,4-dimethoxybenzoic acid to form the corresponding acid chloride.

  • Reaction of the acid chloride with thionyl chloride to produce the benzoyl chloride intermediate.

  • Formation of the oxadiazole ring through cyclization with hydrazine and carbon disulfide.

  • Subsequent reaction with thiophen-2-ylamine to introduce the thiophene moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace functional groups on the benzamide core.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Amines, alcohols, and strong bases like sodium hydride (NaH)

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones

  • Reduction: Alcohols or amines

  • Substitution: Amides, esters, or ethers

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential antimicrobial agent. Studies have shown that derivatives of thiophene and benzamide exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

Medicine: In the medical field, 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy.

Industry: In industry, this compound is used in the development of organic electronic materials. Its ability to form conductive polymers makes it valuable in the production of electronic devices such as organic photovoltaic cells and sensors.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular processes, leading to the inhibition of cell growth or microbial activity. The exact molecular pathways and targets are still under investigation, but research suggests that it may interfere with key signaling pathways in cancer cells and microbial organisms.

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzamide

  • N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

  • 3,4-Dimethoxythiophene

Uniqueness: 3,4-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Unlike its simpler analogs, this compound exhibits enhanced biological activity and stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-20-10-6-5-9(8-11(10)21-2)13(19)16-15-18-17-14(22-15)12-4-3-7-23-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKDOPIJUCPIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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